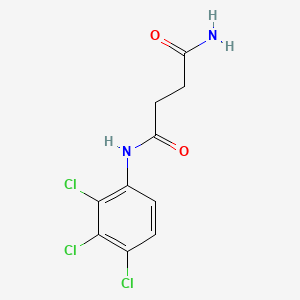

N-(2,3,4-Trichlorophenyl)-succinamide

Description

N-(2,3,4-Trichlorophenyl)-succinamide is a halogenated succinamide derivative featuring a trichlorophenyl group attached to the nitrogen atom of the succinamide backbone. Succinamides are characterized by a central four-carbon dicarboxamide structure, which allows for diverse substitution patterns that influence physicochemical behavior and biological activity. The 2,3,4-trichloro substitution on the phenyl ring likely enhances electronegativity and steric effects, impacting solubility, crystal packing, and interactions with biological targets .

Properties

CAS No. |

112368-25-9 |

|---|---|

Molecular Formula |

C10H9Cl3N2O2 |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

N'-(2,3,4-trichlorophenyl)butanediamide |

InChI |

InChI=1S/C10H9Cl3N2O2/c11-5-1-2-6(10(13)9(5)12)15-8(17)4-3-7(14)16/h1-2H,3-4H2,(H2,14,16)(H,15,17) |

InChI Key |

NIPHTBLDAKTDKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CCC(=O)N)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trichlorophenyl)-succinamide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trichlorophenyl)-succinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3,4-Trichlorophenyl)-succinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit alkaline phosphatase (AP) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various physiological processes, including bone metabolism and cell growth.

Comparison with Similar Compounds

Substituent Position and Conformational Effects

The position and number of chlorine atoms on the phenyl ring significantly alter molecular conformation and intermolecular interactions:

Key Observations :

- Chlorine Position : Ortho-substituted Cl (as in N-(2-chlorophenyl)-succinamide) induces syn alignment with amide H, favoring specific hydrogen-bonding patterns . Meta- and para-substitutions (e.g., in N-(3-chlorophenyl)-succinamide) allow greater rotational freedom .

- Trichloro Effects : The 2,3,4-trichloro substitution likely disrupts coplanarity between the phenyl ring and amide group, reducing π-π stacking efficiency but enhancing hydrophobic interactions.

Hydrogen Bonding and Crystal Packing

Intermolecular interactions, particularly N–H⋯O hydrogen bonds, dictate crystal packing and stability:

- N-(3-Chlorophenyl)-succinamide : Forms infinite chains via N–H⋯O bonds (N1–H1⋯O1: 2.08 Å, 175°), creating a rigid lattice .

- N-(2-Chlorophenyl)-succinamide : Additional O–H⋯O bonds (carboxylic acid group) further stabilize the crystal structure .

- Trichloro Analog : The presence of three Cl atoms may introduce C–Cl⋯O interactions, competing with traditional hydrogen bonds and altering solubility profiles.

Mechanistic Insights :

Predicted Properties :

- Solubility: Lower in polar solvents due to trichloro substitution; higher logP than mono/dichloro analogs.

- Melting Point : Elevated due to increased molecular symmetry and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.